
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as 6-Methoxy-2-(1-aminopropan-2-yl)pyridine. This compound has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The modulation of neurotransmitter release is responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which is responsible for its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potential therapeutic agent for various neurological disorders. The compound is also easy to synthesize and has a high purity. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of clinical data.
Future Directions
There are several future directions for the study of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine. Firstly, further studies are needed to investigate the potential therapeutic effects of the compound in various neurological disorders. Secondly, studies are needed to investigate the safety and toxicity of the compound in animal models and humans. Thirdly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of the compound in humans. Finally, studies are needed to investigate the potential of the compound as a lead compound for the development of novel therapeutic agents for neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in medicinal chemistry. The compound has a high affinity for the dopamine D3 receptor, which makes it a potential therapeutic agent for various neurological disorders. The compound has several advantages in lab experiments, including its easy synthesis and high purity. However, further studies are needed to investigate the potential therapeutic effects, safety, and toxicity of the compound in animal models and humans.
Synthesis Methods
The synthesis of (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves the reaction of 6-methoxypyridin-2-amine with 2-bromo-1-phenylpropan-1-one in the presence of a base. The reaction yields (2S)-2-(6-Methoxypyridin-2-yl)propan-1-one, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
(2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential application in medicinal chemistry. It has been found to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound has been studied as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
(2S)-2-(6-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
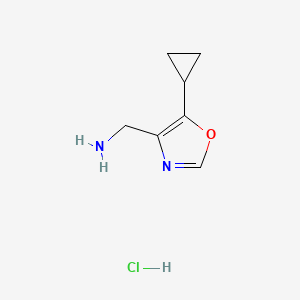
![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)

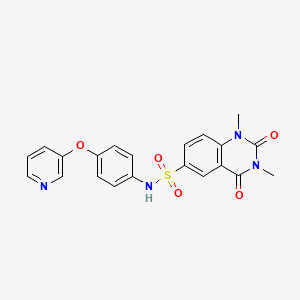
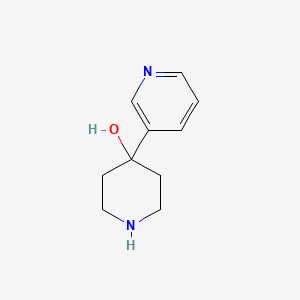
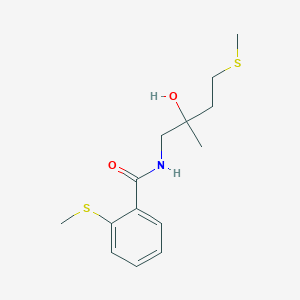
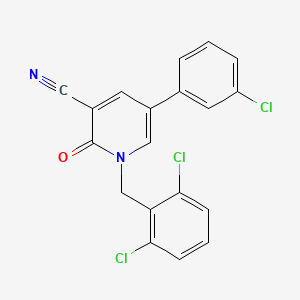
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)
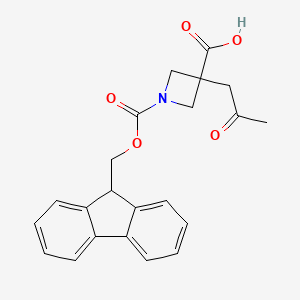
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
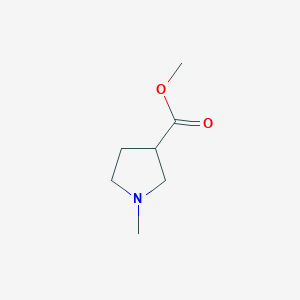

![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)